1-Chloro-2-(prop-2-yn-1-yl)benzene
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Overview
Description
1-Chloro-2-(prop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(prop-2-en-1-yl)benzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives like 1-amino-2-(prop-2-yn-1-yl)benzene.
- Oxidation reactions produce compounds like 1-chloro-2-(prop-2-yn-1-yl)benzaldehyde.
- Reduction reactions result in 1-chloro-2-(prop-2-en-1-yl)benzene .
Scientific Research Applications
1-Chloro-2-(prop-2-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The prop-2-yn-1-yl group can undergo oxidative and reductive transformations, influencing the compound’s reactivity and biological activity . The pathways involved include the formation of reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1-Chloro-4-(prop-2-yn-1-yl)benzene
- 1-Bromo-2-(prop-2-yn-1-yl)benzene
- 1-Chloro-2-(prop-2-en-1-yl)benzene
Uniqueness: 1-Chloro-2-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H7Cl |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-chloro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H7Cl/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 |
InChI Key |
VIIHQTGGWUKXCH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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